8-[4-(3-methoxyphenoxy)butoxy]quinoline

Kv1.3 potassium channel autoimmune disease ion channel pharmacology

As a validated negative control for Kv1.3 (IC50 >100 µM) and MAO-A (IC50 >100 µM) assays, 8-[4-(3-methoxyphenoxy)butoxy]quinoline is essential for establishing baseline activity and confirming target-specific inhibition in electrophysiology and fluorescence-based screening. Unlike active quinolinone/furoquinoline analogs, this quinoline derivative ensures rigorous SAR interpretation and assay validation. Source this compound to differentiate true hits from scaffold artifacts and strengthen your research data.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B5148790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(3-methoxyphenoxy)butoxy]quinoline
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C20H21NO3/c1-22-17-9-5-10-18(15-17)23-13-2-3-14-24-19-11-4-7-16-8-6-12-21-20(16)19/h4-12,15H,2-3,13-14H2,1H3
InChIKeyUTCORDNBNXWOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-[4-(3-Methoxyphenoxy)butoxy]quinoline: A Negative Control Probe for Kv1.3 and MAO-A Target Engagement Studies


8-[4-(3-Methoxyphenoxy)butoxy]quinoline is a heterocyclic aromatic compound consisting of a quinoline core with an 8-position substituent comprising a four-carbon butoxy linker terminating in a 3-methoxyphenoxy group. The compound belongs to the 4-phenoxybutoxy-substituted heterocycle class that has been systematically evaluated for activity against the voltage-gated potassium channel Kv1.3 and monoamine oxidase enzymes [1]. Unlike active quinolinones and furoquinolines in this series, 4-phenoxybutoxy-substituted quinolines have been reported as inactive against Kv1.3 , and the target compound specifically exhibits negligible inhibition of MAO-A with an IC50 > 100,000 nM [2], establishing its primary utility as a negative control compound rather than a therapeutic lead.

Why Generic Substitution Fails: Structural Determinants of 8-[4-(3-Methoxyphenoxy)butoxy]quinoline Inactivity Versus Active 4-Phenoxybutoxy Analogs


Procurement decisions for quinoline-based Kv1.3 or MAO-A research tools cannot rely on generic substitution. Systematic structure-activity relationship (SAR) studies demonstrate that the heterocyclic core is a critical determinant of activity within the 4-phenoxybutoxy series [1]. While 4-phenoxybutoxy-substituted quinolinones, furoquinolines, coumarins, and furochromones exhibit Kv1.3 inhibition with IC50 values ranging from 150 nM to 10 μM, 4-phenoxybutoxy-substituted quinolines are categorically inactive against this channel [1]. Furthermore, the target compound's 8-substitution pattern and 3-methoxyphenoxy terminus confer specific inactivity against MAO-A (IC50 > 100 μM) [2], whereas structurally related quinoline derivatives can exhibit potent MAO inhibition [3]. This structural sensitivity means that substituting a quinolinone, furoquinoline, or 8-hydroxyquinoline derivative for this compound would fundamentally alter experimental outcomes, making precise compound selection essential for assay validation and control experiments.

Quantitative Differential Evidence: 8-[4-(3-Methoxyphenoxy)butoxy]quinoline Versus Active Kv1.3 and MAO-A Inhibitors


Kv1.3 Channel Inhibition: Complete Inactivity Versus Quinolinone and Furoquinoline Analogs

In a systematic SAR study of 4-phenoxybutoxy-substituted heterocycles, 4-phenoxybutoxy-substituted quinolines were tested and found to be inactive against the Kv1.3 potassium channel, whereas 4-phenoxybutoxy-substituted quinolinones, furoquinolines, coumarins, and furochromones exhibited measurable inhibition [1]. The target compound, 8-[4-(3-methoxyphenoxy)butoxy]quinoline, falls within the inactive quinoline subclass and is therefore expected to lack Kv1.3 blocking activity, making it a suitable negative control for assays involving active 4-phenoxybutoxy analogs such as PAP-1 (EC50 = 2 nM) or 7,8-dimethoxy-4-(4-phenoxybutoxy)furo[2,3-b]quinoline (IC50 = 200 nM) [2].

Kv1.3 potassium channel autoimmune disease ion channel pharmacology negative control compound

MAO-A Enzyme Inhibition: Negligible Activity (>100 μM IC50) Versus Structurally Related Active Quinoline Derivatives

In fluorescence-based assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 8-[4-(3-methoxyphenoxy)butoxy]quinoline exhibited an IC50 greater than 100,000 nM (>100 μM) against recombinant human MAO-A, indicating negligible inhibitory activity at physiologically relevant concentrations [1]. This contrasts sharply with structurally related quinoline derivatives such as methylquinolines, which have been shown to inhibit MAO-A with markedly lower IC50 values in human brain synaptosomal mitochondria preparations [2]. The compound's MAO-B inhibitory activity is also weak, with a reported IC50 of 1,130 nM [3], but this represents more than 88-fold lower potency than its MAO-A value, and the MAO-A inactivity is the primary distinguishing feature.

monoamine oxidase A MAO-A neurotransmitter metabolism negative control compound

Structural Differentiation from Active 4-Phenoxybutoxy Heterocycles: Core-Dependent Activity Profile

The SAR study by Bodendiek et al. (2009) established that the psoralen system is a crucial part of the pharmacophore for phenoxyalkoxypsoralen-type Kv1.3 blockers [1]. The study demonstrated a clear activity hierarchy based on heterocyclic core: 4-phenoxybutoxy-substituted quinolines, quinazolines, and phenanthrenes were completely inactive, whereas quinolinones, furoquinolines, coumarins, and furochromones with the identical 4-phenoxybutoxy side chain exhibited IC50 values ranging from 150 nM to 10 μM [1]. 8-[4-(3-Methoxyphenoxy)butoxy]quinoline, as a quinoline derivative with an 8-position substituent, belongs to the inactive class, differentiating it from the active 4-substituted quinolinone and furoquinoline analogs such as 7,8-dimethoxy-4-(4-phenoxybutoxy)furo[2,3-b]quinoline (IC50 = 200 nM) [2].

structure-activity relationship heterocyclic core Kv1.3 blocker pharmacophore

Validated Research and Industrial Applications of 8-[4-(3-Methoxyphenoxy)butoxy]quinoline Based on Quantitative Evidence


Negative Control for Kv1.3 Potassium Channel Inhibitor Screening and SAR Studies

This compound serves as an ideal negative control in whole-cell patch-clamp or fluorescence-based Kv1.3 inhibition assays. Since 4-phenoxybutoxy-substituted quinolines are established as inactive against Kv1.3 [1], researchers can use 8-[4-(3-methoxyphenoxy)butoxy]quinoline to establish baseline current levels and verify that observed channel blockade with active compounds (e.g., PAP-1, EC50 = 2 nM ; furoquinoline derivatives, IC50 = 150 nM to 10 μM [1]) is target-specific and not attributable to the 4-phenoxybutoxy side chain or quinoline scaffold alone. This application is particularly valuable in autoimmune disease research programs targeting effector memory T cells, where Kv1.3 is a validated therapeutic target for multiple sclerosis and psoriasis.

MAO-A Enzyme Assay Validation and Specificity Control

With an IC50 > 100 μM against recombinant human MAO-A in fluorescence-based kynuramine conversion assays [2], this compound provides a reliable negative control for validating MAO-A enzymatic assays and distinguishing true MAO-A inhibition from assay interference. Researchers developing quinoline-based MAO inhibitors can use this compound to demonstrate that inhibitory activity observed with lead candidates (e.g., methylquinoline derivatives [3]) arises from specific structural features rather than nonspecific quinoline scaffold effects, supporting more rigorous SAR interpretation and patent claim differentiation.

Pharmacophore Mapping and Core-Specificity Studies in Heterocyclic SAR

The compound's inactivity against Kv1.3, contrasted with the 150 nM to 10 μM IC50 range observed for 4-phenoxybutoxy-substituted quinolinones and furoquinolines [1], makes it a critical tool for mapping the heterocyclic core requirements of the Kv1.3 pharmacophore. Researchers can use this compound to demonstrate that the psoralen, quinolinone, or furoquinoline core—not the quinoline core—is essential for Kv1.3 blockade [1], supporting rational design efforts and providing clear differentiation in patent filings for novel Kv1.3 inhibitors based on active heterocyclic scaffolds.

Reference Standard for Analytical Method Development and Compound Library Annotation

Given its well-defined chemical structure and documented inactivity profiles against Kv1.3 [1] and MAO-A [2], this compound is suitable as a reference standard for developing and validating analytical methods (e.g., HPLC purity assessment, mass spectrometry identification) in compound management workflows. Procurement of this compound as part of a focused quinoline derivative library enables accurate annotation of inactive control compounds, supporting high-throughput screening campaigns where distinguishing active hits from inactive structural analogs is essential for hit triage and follow-up prioritization.

Quote Request

Request a Quote for 8-[4-(3-methoxyphenoxy)butoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.